Cas no 1804469-82-6 (Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate)

Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
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- Inchi: 1S/C11H12F3NO3/c1-3-18-8(16)4-6-7(12)5-15-11(17-2)9(6)10(13)14/h5,10H,3-4H2,1-2H3
- InChI Key: NXUVQXYUCLOODR-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(C(F)F)=C1CC(=O)OCC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 278
- XLogP3: 2
- Topological Polar Surface Area: 48.4
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029034877-250mg |
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate |
1804469-82-6 | 95% | 250mg |
$940.80 | 2022-04-02 | |
Alichem | A029034877-1g |
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate |
1804469-82-6 | 95% | 1g |
$2,866.05 | 2022-04-02 | |
Alichem | A029034877-500mg |
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate |
1804469-82-6 | 95% | 500mg |
$1,802.95 | 2022-04-02 |
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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2. Back matter
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate (CAS No. 1804469-82-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate, identified by its CAS number 1804469-82-6, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of both difluoromethyl and fluoro substituents in its structure imparts unique electronic and steric properties, making it a valuable building block for drug development.
The compound's molecular structure, featuring a pyridine core with ester functionality at the 4-position, a methoxy group at the 2-position, and a difluoromethyl group at the 3-position, endows it with distinctive chemical reactivity. These substituents not only influence the compound's solubility and metabolic stability but also play a crucial role in modulating its pharmacological activity. The fluoro atoms, in particular, are well-documented for their ability to enhance binding affinity and metabolic resistance in drug molecules.
In recent years, Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate has been extensively utilized in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The difluoromethyl group is particularly noteworthy for its role in improving the pharmacokinetic profile of drugs by enhancing lipophilicity and reducing susceptibility to metabolic degradation.
The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines as key structural motifs in drug design. Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate, with its unique substitution pattern, serves as an excellent scaffold for generating novel compounds with improved efficacy and reduced side effects. Researchers have leveraged this compound to synthesize inhibitors targeting enzymes such as kinases and proteases, which are pivotal in disease pathogenesis.
A notable application of Ethyl 3-(difluoromethyl)-5-fluoro-2-
In addition to oncology, Ethyl 3-(
The central nervous system (CNS) is another therapeutic area where Ethyl 3-(
The synthetic methodologies employed in producing Ethyl 3-(
The impact of Ethyl 3-(
> on pharmaceutical research cannot be overstated. Its versatility as a building block has led to numerous patents and ongoing clinical trials investigating its potential as a therapeutic agent or intermediate in drug synthesis. As our understanding of disease mechanisms grows more sophisticated, compounds like Ethyl 3-(
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